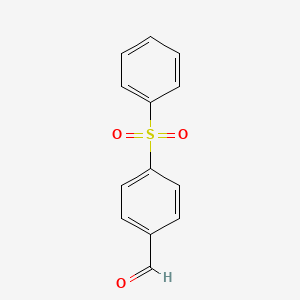

4-(Benzènesulfonyl)benzaldéhyde

Vue d'ensemble

Description

4-(Benzenesulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

4-(Benzenesulfonyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including 4-(Benzenesulfonyl)benzaldehyde, have been identified to disrupt this system, making them effective antifungal agents .

Mode of Action

4-(Benzenesulfonyl)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .

Result of Action

The primary result of 4-(Benzenesulfonyl)benzaldehyde’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of 4-(Benzenesulfonyl)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Benzenesulfonyl)benzaldehyde can be synthesized through various methods. One common method involves the catalytic oxidation of organic sulfides to sulfones. In this process, an organic sulfide is reacted with a urea hydrogen peroxide adduct in ethanol at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by filtration and recrystallization .

Industrial Production Methods

Industrial production of 4-(Benzenesulfonyl)benzaldehyde typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Urea hydrogen peroxide adduct in ethanol.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethoxy group instead of an aldehyde group.

4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of an aldehyde group.

Uniqueness

4-(Benzenesulfonyl)benzaldehyde is unique due to its combination of a benzenesulfonyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Propriétés

IUPAC Name |

4-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOVFCBBFJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![(1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2494949.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)